

Tetraphenylmethane Derivatives Emerge as Viable Alternatives to Spiro-OMeTAD in Perovskite Solar Cells

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Compound of Interest

Compound Name: Tetraphenylmethane

Cat. No.: B1200815

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A comprehensive evaluation of **tetraphenylmethane** (TPM)-based hole-transporting materials (HTMs) reveals their potential to challenge the dominance of spiro-OMeTAD in perovskite solar cells (PSCs). Recent studies demonstrate that specific TPM derivatives not only exhibit comparable or even superior power conversion efficiencies (PCEs) but also offer advantages in terms of synthesis and cost-effectiveness.

Spiro-OMeTAD has long been the gold-standard HTM in high-efficiency PSCs. However, its complex multi-step synthesis and high cost have been significant hurdles for the commercialization of perovskite technology. This has spurred a search for alternative materials that can deliver similar performance with more economical production. **Tetraphenylmethane**, with its three-dimensional molecular structure, provides a robust and versatile core for designing novel HTMs.

One of the most promising TPM derivatives is a tetraphenylbutadiene-based molecule, herein referred to as CJ-03. In a direct comparison, PSCs utilizing CJ-03 as the HTM achieved a remarkable power conversion efficiency of up to 20.06%, surpassing the 18.90% efficiency obtained with the conventional spiro-OMeTAD under identical experimental conditions[1]. Another TPM derivative, TPA-TPM, has also shown competitive performance, with devices achieving efficiencies comparable to their spiro-OMeTAD counterparts[2].

Performance Comparison

The following table summarizes the key photovoltaic parameters of perovskite solar cells fabricated with spiro-OMeTAD and the promising **tetraphenylmethane** derivative, CJ-03. The data is extracted from a head-to-head comparative study to ensure a fair evaluation[1].

Hole Transport Material	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm2]	Fill Factor (FF) [%]
spiro-OMeTAD	18.90	1.12	22.85	73.8
CJ-03	20.06	1.14	23.15	76.1

Experimental Protocols

Synthesis of Tetraphenylmethane-Based Hole Transport Materials

The synthesis of **tetraphenylmethane** derivatives generally involves a multi-step process. A representative synthetic route for a triphenylamine-functionalized **tetraphenylmethane** core is outlined below.

General Synthesis of Tetrakis(4-aminophenyl)methane:

- Nitration of **Tetraphenylmethane**: **Tetraphenylmethane** is treated with a nitrating agent, such as fuming nitric acid in a mixture of acetic anhydride and glacial acetic acid, at low temperatures (-10 °C) to yield tetrakis(4-nitrophenyl)methane[3].
- Reduction to Tetra-amine: The resulting tetranitro compound is then reduced to tetrakis(4-aminophenyl)methane. A common method involves using a reducing agent like hydrazine monohydrate in the presence of a catalyst such as Raney nickel in a solvent like tetrahydrofuran (THF) under reflux conditions[3][4].

Functionalization with Arylamines (e.g., for TPA-TPM):

The tetrakis(4-aminophenyl)methane core can be further functionalized with desired arylamine side groups through cross-coupling reactions, such as the Buchwald-Hartwig amination, to

yield the final hole-transporting material[2].

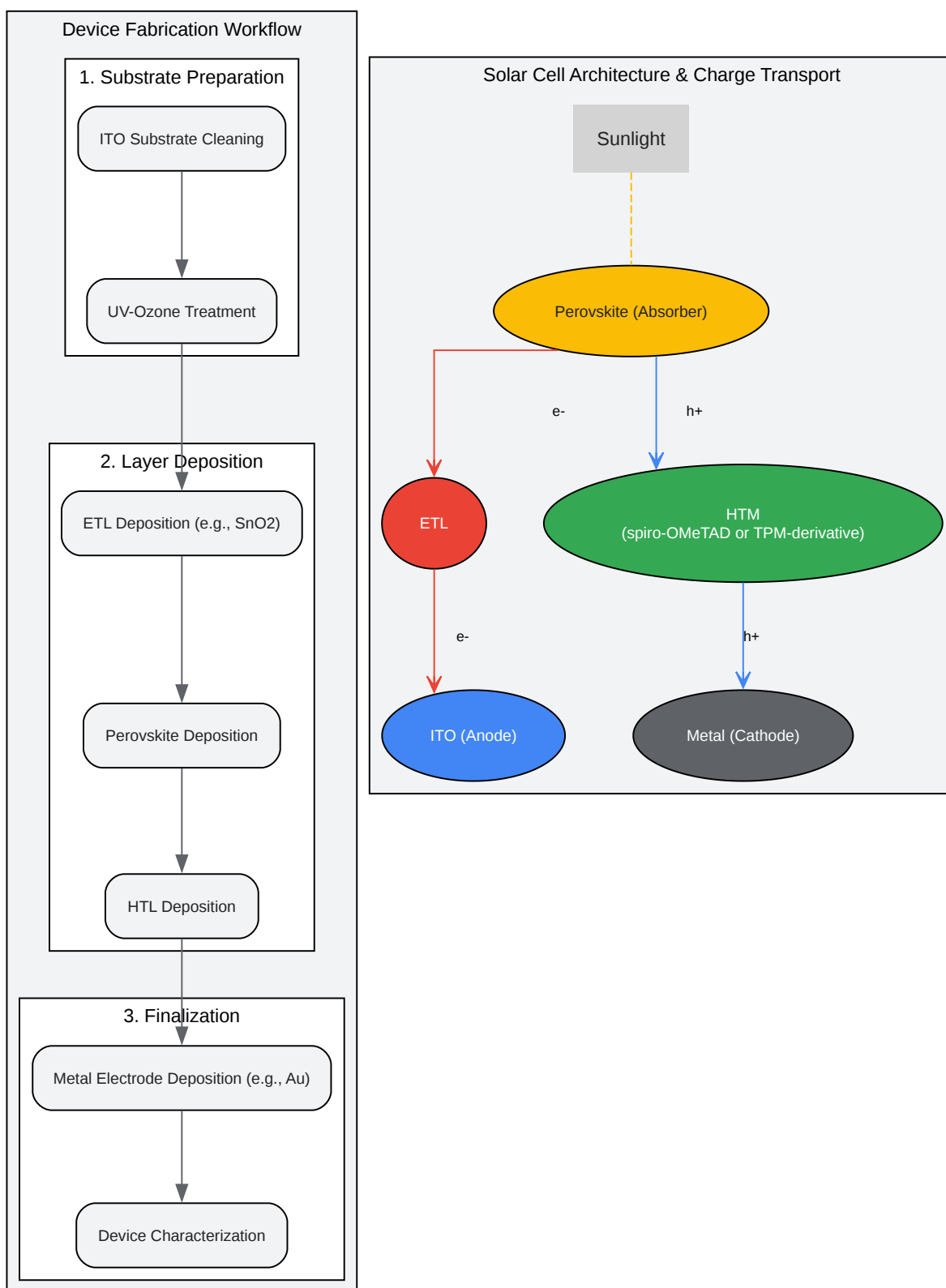
Fabrication of Perovskite Solar Cells

The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell. This protocol can be adapted for the use of both spiro-OMeTAD and **tetraphenylmethane**-based HTMs.

- **Substrate Preparation:** Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone for 15-20 minutes to improve the wettability.
- **Electron Transport Layer (ETL) Deposition:** A compact layer of an electron-transporting material, such as SnO₂ or TiO₂, is deposited onto the cleaned ITO substrate. For SnO₂, a nanoparticle dispersion is typically spin-coated and then annealed at around 150°C.
- **Perovskite Layer Deposition:** The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at approximately 100-150°C.
- **Hole Transport Layer (HTL) Deposition:**
 - **For spiro-OMeTAD:** A solution of spiro-OMeTAD is prepared in a solvent like chlorobenzene, typically with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity. The solution is then spin-coated onto the perovskite layer.
 - **For **Tetraphenylmethane** Derivatives** (e.g., CJ-03): A solution of the TPM derivative is prepared in a suitable solvent (e.g., chlorobenzene), potentially with similar additives as spiro-OMeTAD. The solution is then spin-coated atop the perovskite layer. The concentration of the HTM solution may need to be optimized for each specific derivative[1].
- **Metal Electrode Deposition:** Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for fabricating a perovskite solar cell and the role of the hole transport material in the device architecture.



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- To cite this document: BenchChem. [Tetraphenylmethane Derivatives Emerge as Viable Alternatives to Spiro-OMeTAD in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200815#evaluation-of-tetraphenylmethane-derivatives-as-alternatives-to-spiro-ometad-in-solar-cells>]

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